N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester

Peptide Synthesis Orthogonal Protection Intermediate Chemistry

N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester (CAS 117560-14-2), also known as Z-PhPr-L-Ala-OtBu, is a protected chiral amino acid derivative. It is defined by its dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz or Z) group on the N-terminus and a tert-butyl ester on the C-terminus.

Molecular Formula C24H31NO4
Molecular Weight 397.5 g/mol
Cat. No. B12105540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester
Molecular FormulaC24H31NO4
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3
InChIKeyVJVSRTMPQCZFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester: Key Chiral Intermediate for ACE Inhibitor Synthesis


N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester (CAS 117560-14-2), also known as Z-PhPr-L-Ala-OtBu, is a protected chiral amino acid derivative . It is defined by its dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz or Z) group on the N-terminus and a tert-butyl ester on the C-terminus . This compound is a key synthetic building block, primarily utilized as an intermediate in the multi-step synthesis of angiotensin-converting enzyme (ACE) inhibitors, including the drug imidaprilat [1].

Why Close Analogs of N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester Cannot Be Substituted in ACE Inhibitor Synthesis


Generic substitution of N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester with structurally similar intermediates fails due to the precise orthogonality of its protecting group strategy. The combination of the acid-labile tert-butyl ester and the hydrogenolytically labile Cbz group is essential for sequential, high-yield deprotection steps . Using an analog like the free acid, N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine (CAS 89371-42-6), would lead to uncontrolled oligomerization during peptide coupling . Conversely, substituting the Cbz group with a Boc group (e.g., N-[1-(S)-Boc-3-phenylpropyl]-L-alanine tert-butyl ester) would introduce orthogonal selectivity incompatibilities with other acid-sensitive functionalities in the target molecule, as Cbz and Boc require different, mutually exclusive deprotection conditions [1]. The specific stereochemical configuration (S,S) is also critical, as diastereomeric impurities from D-alanine derivatives can significantly compromise the biological activity of the final ACE inhibitor [2]. Therefore, selecting this specific intermediate is a requirement for maintaining synthetic route fidelity and product quality.

Quantitative Differentiation Guide for N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester


Structural Orthogonality vs. N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine Free Acid

The target compound features a tert-butyl ester protecting group, unlike its close analog N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine, which possesses a free carboxylic acid . This difference prevents uncontrolled polymerization and enables selective C-terminal coupling after N-terminal deprotection .

Peptide Synthesis Orthogonal Protection Intermediate Chemistry

N-Terminal Protecting Group Orthogonality vs. Boc-Protected Analogs

The Cbz (benzyloxycarbonyl) protecting group on the target compound offers distinct orthogonal selectivity compared to Boc (tert-butyloxycarbonyl) analogs. Cbz is stable to acidic conditions used to cleave Boc and tert-butyl esters but is selectively removed by catalytic hydrogenolysis. Conversely, Boc is acid-labile but stable to hydrogenolysis [1]. This allows for sequential deprotection in complex molecule synthesis where other acid-sensitive groups are present, a flexibility not possible with a single Boc-protected intermediate.

Peptide Synthesis Orthogonal Protection Synthetic Strategy

Validated ACE Inhibitory Activity of Derived Compounds

The target compound is a documented intermediate in the synthesis of imidaprilat, a potent ACE inhibitor. While the compound itself is a protected building block, the final drug substance, imidaprilat, derived from this intermediate, demonstrates potent in vitro ACE inhibitory activity with an IC50 of 708 nM against the human enzyme [1]. This establishes a clear potency benchmark for the synthetic route in which this compound is a key component.

ACE Inhibitor Pharmacology Imidaprilat

Minimum Purity Specification for Reliable Coupling Efficiency

The target compound is commercially available with a minimum purity specification of 95% . This is a standard benchmark for protected amino acid derivatives used in multi-step peptide synthesis. Lower purity grades would introduce by-products that can terminate chain growth or generate difficult-to-separate diastereomeric impurities, significantly reducing the overall yield and purity of the final ACE inhibitor.

Chemical Purity Procurement Specification Peptide Synthesis

Optimal Application Scenarios for N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester Based on Evidence


Multi-Step Synthesis of ACE Inhibitors (e.g., Imidaprilat)

This compound is the definitive starting material for the synthesis of imidaprilat and related ACE inhibitors. Its orthogonal Cbz and tert-butyl ester protecting groups are essential for the sequential coupling and deprotection steps required to build the complex imidaprilat structure without racemization or side reactions [1]. Using this intermediate ensures the correct stereochemistry and high overall yield, as it is a validated precursor in the established synthetic route .

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protection

The target compound's unique combination of an N-terminal Cbz group and a C-terminal tert-butyl ester makes it suitable for specialized SPPS applications. This orthogonal protection strategy allows for the selective removal of the Cbz group via hydrogenolysis to expose the N-terminus for further coupling while the tert-butyl ester remains intact, protecting the C-terminus from unwanted reactions [2]. This is advantageous when constructing peptide chains that contain acid-sensitive residues or when a free C-terminus is not required until the final cleavage step.

Synthesis of Chiral Building Blocks for Medicinal Chemistry

The (S,S) stereochemistry of this compound is fixed and verified, making it a reliable source of chirality for the asymmetric synthesis of drug candidates. It can be used as a starting material to create diverse libraries of chiral ACE inhibitor analogs or other peptidomimetic compounds . Its use ensures a high degree of enantiomeric purity in the final products, which is critical for structure-activity relationship (SAR) studies and for meeting regulatory requirements for pharmaceutical development.

Research into Selective Deprotection Methodologies

This compound serves as an ideal model substrate for developing and validating new, mild, and chemoselective deprotection methods. The orthogonality of its Cbz and tert-butyl ester groups allows researchers to test conditions for the selective removal of one protecting group in the presence of the other. Successful methodologies can then be applied to more complex and sensitive substrates .

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